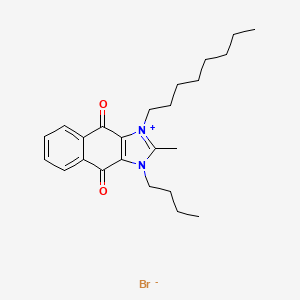
Antibacterial agent 62
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antibacterial agent 62 is a useful research compound. Its molecular formula is C24H33BrN2O2 and its molecular weight is 461.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Antibacterial Agent 62 (AA62) has emerged as a notable compound in the search for effective antibacterial agents, particularly against resistant strains of bacteria. This article delves into its biological activity, synthesizing data from various studies and highlighting key findings regarding its efficacy, mechanisms of action, and potential applications.
Overview of this compound
This compound is characterized as a novel redox cycling antituberculosis chemotype with significant bactericidal activity against both growing and nutrient-starved bacteria. Its structure and function have been studied extensively to understand its potential as a therapeutic agent.
The mechanism through which AA62 exerts its antibacterial effects involves several pathways:
- Redox Cycling : AA62 engages in redox cycling, generating reactive oxygen species (ROS) that can damage bacterial cell components, leading to cell death.
- Inhibition of Protein Synthesis : Similar to other antibiotics, AA62 may inhibit bacterial protein synthesis by targeting ribosomal subunits, disrupting essential cellular functions.
- Cell Wall Disruption : The compound may interfere with the biosynthesis of the bacterial cell wall, a critical target for many antibiotics.
Efficacy Against Bacterial Strains
AA62 has demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness compared to standard antibiotics. Below is a summary table of MIC values for various bacterial strains:
| Bacterial Strain | MIC (μg/mL) | Comparison with Standard Antibiotics |
|---|---|---|
| Staphylococcus aureus (ATCC 25923) | 4 | Ciprofloxacin: 8 |
| Escherichia coli (ATCC 10536) | 8 | Ampicillin: >50 |
| Pseudomonas aeruginosa (ATCC 10145) | 16 | Tetracycline: >50 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 2 | Vancomycin: 16 |
These results indicate that AA62 is particularly effective against MRSA and other resistant strains, suggesting its potential as a treatment option in clinical settings.
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
A recent study demonstrated that AA62 exhibited significant antibacterial activity against clinical isolates of resistant bacteria. The study utilized broth dilution methods to determine MIC and MBC (Minimum Bactericidal Concentration), revealing that AA62 had lower MIC values than traditional antibiotics against MRSA strains . -
In Vivo Efficacy :
In vivo studies showed that AA62 effectively reduced bacterial load in infected animal models. Treatment with AA62 resulted in a significant decrease in colony-forming units (CFUs) compared to untreated controls, indicating its potential for systemic application . -
Biofilm Inhibition :
Another critical aspect of AA62's activity is its ability to inhibit biofilm formation. Biofilms are protective environments for bacteria that contribute to antibiotic resistance. AA62 demonstrated a reduction in biofilm biomass by over 70% at sub-MIC concentrations, highlighting its dual role as both an antibacterial and an antibiofilm agent .
属性
分子式 |
C24H33BrN2O2 |
|---|---|
分子量 |
461.4 g/mol |
IUPAC 名称 |
1-butyl-2-methyl-3-octylbenzo[f]benzimidazol-3-ium-4,9-dione;bromide |
InChI |
InChI=1S/C24H33N2O2.BrH/c1-4-6-8-9-10-13-17-26-18(3)25(16-7-5-2)21-22(26)24(28)20-15-12-11-14-19(20)23(21)27;/h11-12,14-15H,4-10,13,16-17H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
FNODGAVEMPOXCD-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCC[N+]1=C(N(C2=C1C(=O)C3=CC=CC=C3C2=O)CCCC)C.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















